
3-Methoxy-3-(4-methylphenyl)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom The methoxy group and the p-tolyl group are attached to the carbon atom in the diazirine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylhydrazine with methoxyacetyl chloride, followed by cyclization to form the diazirine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the diazirine ring.
Industrial Production Methods
Industrial production of 3-Methoxy-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-Methoxy-3-(p-tolyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.
Substitution Reactions: The methoxy and p-tolyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Photolysis: UV light, often in the presence of a photosensitizer.
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Photolysis: Formation of carbenes, which can further react to form various products depending on the reaction environment.
Substitution: Formation of substituted diazirines.
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of amines or hydrazines.
科学的研究の応用
3-Methoxy-3-(p-tolyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the development of photoresists and other photochemical materials.
作用機序
The primary mechanism of action for 3-Methoxy-3-(p-tolyl)-3H-diazirine involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Methoxy-3-(phenyl)-3H-diazirine
- 3-Methoxy-3-(m-tolyl)-3H-diazirine
- 3-Methoxy-3-(o-tolyl)-3H-diazirine
Uniqueness
3-Methoxy-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and stability compared to other diazirine compounds. The methoxy group also adds to its distinct chemical properties, making it suitable for specific applications in photochemistry and photoaffinity labeling.
特性
CAS番号 |
116548-92-6 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC名 |
3-methoxy-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C9H10N2O/c1-7-3-5-8(6-4-7)9(12-2)10-11-9/h3-6H,1-2H3 |
InChIキー |
JPEWMFDRHLHENF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(N=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


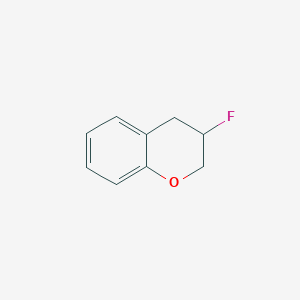
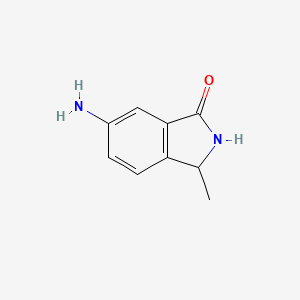

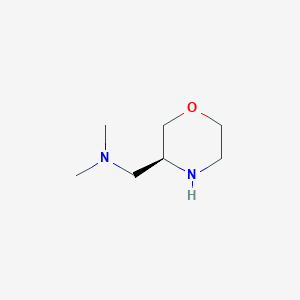
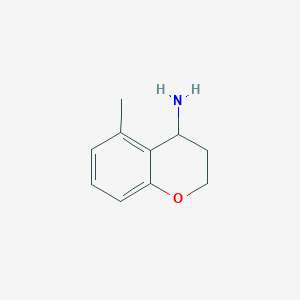
![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)

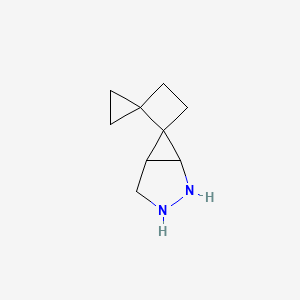

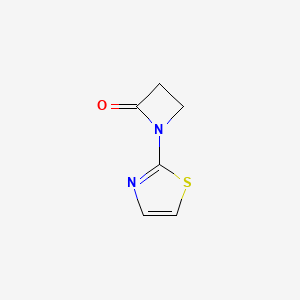

![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)
